2-Cyano-2-methylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

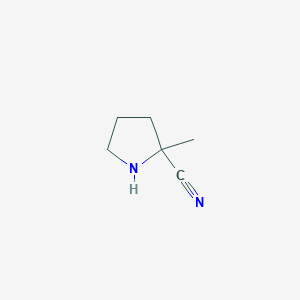

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(5-7)3-2-4-8-6/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHZDPNOAOREHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296221 | |

| Record name | 2-Methyl-2-pyrrolidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42457-13-6 | |

| Record name | 2-Methyl-2-pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42457-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-pyrrolidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reduction with Lithium Aluminum Hydride Lialh₄ :this is a Common Method for Nitrile Reduction.libretexts.orgthe Reaction Proceeds Via Two Successive Nucleophilic Additions of Hydride H⁻ from Lialh₄ to the Nitrile Carbon. the Resulting Dianion is Protonated During Aqueous Workup to Yield the Primary Amine. for 2 Cyano 2 Methylpyrrolidine, This Reaction Produces 2 Methylpyrrolidin 2 Yl Methanamine.

Step 1: The hydride attacks the nitrile carbon, forming an imine anion complex with aluminum.

Step 2: A second hydride attacks the imine carbon, forming a dianion complex.

Step 3: Protonation with water yields the primary amine.

Catalytic Hydrogenation:this Method Involves Reacting the Nitrile with Hydrogen Gas H₂ in the Presence of a Metal Catalyst, Such As Raney Nickel or Platinum Oxide, Often at Elevated Temperature and Pressure. the Reaction Proceeds Via the Intermediate Imine, Which is Further Reduced to the Amine.

Pyrrolidine (B122466) Ring Transformations

The pyrrolidine ring is a saturated heterocycle and is generally stable under many reaction conditions. Transformations involving the ring core, such as ring-opening or rearrangement, typically require specific activation strategies to weaken the C-N or C-C bonds of the ring.

Ring Opening Reactions and Mechanisms

The cleavage of the unstrained C-N bond in a pyrrolidine ring is a challenging transformation. Recent advancements have shown that activation of the ring nitrogen is a key strategy. researchgate.net For this compound, a plausible pathway for ring opening would first involve N-acylation to form an N-acyl-2-cyano-2-methylpyrrolidine. This N-acyl group serves two purposes: it can act as an electron-withdrawing group to weaken the C-N bonds and can participate in reductive or oxidative processes that initiate cleavage.

One potential mechanism, leveraging photoredox catalysis on an N-benzoyl derivative, involves the following steps researchgate.net:

Nitrogen Activation: The pyrrolidine nitrogen is first acylated (e.g., with benzoyl chloride) to form the corresponding N-benzoyl amide.

Single Electron Transfer (SET): The N-benzoyl group undergoes a single-electron reduction, facilitated by a photocatalyst, to form a radical anion.

C-N Bond Cleavage: The radical anion intermediate undergoes cleavage of one of the adjacent C-N bonds. Cleavage of the C2-N bond would be influenced by the substituents at the C2 position.

Radical Functionalization: The resulting carbon-centered radical can be trapped by a hydrogen atom source or other reagents to yield a linear amino-ketone product.

This deconstructive approach transforms the cyclic amine into a functionalized acyclic structure.

Rearrangement Reactions Involving the Pyrrolidine Core

Skeletal rearrangements of the pyrrolidine ring are uncommon but can be achieved through specific synthetic strategies, often involving ring contraction or expansion of related heterocyclic systems.

Ring Contraction: While not documented for this compound itself, ring contraction reactions are known for other five-membered rings and can be used to synthesize highly substituted pyrrolidines. For example, a thermal "Spino" ring contraction of a six-membered hydroxamic acid derivative can produce a 2,2-disubstituted pyrrolidine. nih.gov Such a strategy highlights the possibility of skeletal rearrangements in related systems to access the pyrrolidine core.

Ring Expansion: Conceptually, one-carbon ring expansion reactions, such as those observed in the conversion of azetidines to pyrrolidines via ammonium ylide intermediates, demonstrate a pathway for altering ring size in aza-heterocycles. rsc.org A hypothetical rearrangement of this compound could be envisioned under conditions that generate a reactive intermediate, such as a carbocation or radical adjacent to the ring, potentially leading to a piperidine (B6355638) derivative, although such a reaction would likely be complex and unfavored without specific directing groups.

Another relevant rearrangement is the photo-promoted ring contraction of pyridines, which can yield pyrrolidine derivatives, indicating that skeletal reorganization of nitrogen heterocycles is feasible under photochemical conditions. nih.gov These examples suggest that while direct rearrangement of the this compound core is not established, pathways involving reactive intermediates could potentially lead to skeletal reorganization.

C-N Bond Cleavage Mechanisms

The cleavage of the otherwise inert C-N bond in the pyrrolidine ring is a formidable synthetic challenge that enables significant molecular restructuring, often referred to as "skeletal remodeling." nih.govchemrxiv.org Research into unstrained pyrrolidines, particularly N-acyl derivatives, has revealed that this transformation can be achieved through radical-mediated pathways. organic-chemistry.org

A prominent mechanism involves a single-electron transfer (SET) to an activated pyrrolidine. nih.gov For this to occur, the pyrrolidine nitrogen must typically be functionalized with an electron-accepting group, such as a benzoyl or other acyl group, which can serve as a handle for reduction. The process is often facilitated by a combination of a Lewis acid and a photoredox catalyst. organic-chemistry.org

The proposed mechanism proceeds as follows:

Activation: A Lewis acid, such as zinc triflate (Zn(OTf)₂), coordinates to the carbonyl oxygen of the N-acyl group. This coordination enhances the electrophilicity of the amide and facilitates the subsequent electron transfer. nih.govorganic-chemistry.org

Single-Electron Transfer (SET): Under irradiation, a photoredox catalyst (e.g., an iridium complex) enters an excited state and transfers a single electron to the activated amide. acs.org This forms a radical anion intermediate. nih.gov

C-N Bond Cleavage: The newly formed radical anion undergoes fragmentation, leading to the cleavage of the C2-N bond. This step is regioselective, driven by the formation of a stabilized carbon-centered radical at the C5 position and a nitrogen-centered anion. acs.org For this compound, the cleavage would be expected to occur at the C2-N bond, generating a stabilized tertiary radical at the C2 position. The presence of the electron-withdrawing cyano group could further influence the stability of this radical intermediate.

Radical Intermediate Transformation: The resulting carbon-centered radical can then be trapped by various reagents or undergo further reactions, leading to diverse molecular architectures like γ-lactones, aziridines, and tetrahydrofurans. nih.gov Radical clock experiments performed on similar systems with cyclopropyl (B3062369) moieties have confirmed the intermediacy of carbon radicals in these ring-opening reactions. acs.org

While these studies have primarily focused on N-acyl-2-methylpyrrolidines, the fundamental principles are applicable to N-activated this compound. The quaternary nature of the C2 carbon in this compound would lead to a tertiary radical upon C-N bond cleavage, which is more stable than the secondary radical formed from N-benzoyl-2-methylpyrrolidine, potentially influencing the reaction kinetics.

Functionalization and Derivatization at Pyrrolidine Ring Positions

Functionalization of the saturated pyrrolidine ring requires overcoming the challenge of activating inert C-H bonds. The substituents at the C2 position in this compound play a critical role in directing where and how such functionalization can occur.

Site-Selective Functionalization Strategies

Given that the C2 position is a quaternary carbon, direct functionalization at this site is not feasible. Therefore, strategies must target the C3, C4, and C5 positions.

α-Functionalization (C5): Redox-neutral α-C-H functionalization is a known strategy for pyrrolidines, often proceeding through the formation of an azomethine ylide intermediate. rsc.org This typically requires the pyrrolidine to be N-substituted. The resulting ylide can then react with various electrophiles. For this compound, this would lead to functionalization at the C5 position.

β-Functionalization (C3): Catalytic methods have been developed for the β-functionalization of pyrrolidines. One such strategy involves a "borrowing hydrogen" process catalyzed by B(C₆F₅)₃, which transiently forms an enamine intermediate that can react with electrophiles like isatins, leading to functionalization at the C3 position. acs.org The electron-withdrawing nature of the cyano group at C2 would likely disfavor the formation of an enamine involving the C2-C3 bond, potentially making β-functionalization at C3 a viable and selective strategy.

Directed C-H Functionalization: If a directing group is installed on the pyrrolidine nitrogen, it can be used to guide a transition metal catalyst to a specific C-H bond, enabling site-selective functionalization. While not specifically studied for this molecule, this remains a powerful general strategy in organic synthesis.

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the pyrrolidine ring is challenging and typically requires prior functionalization.

Nucleophilic Substitution: The pyrrolidine ring itself is not susceptible to direct nucleophilic attack. However, the nitrogen atom is nucleophilic and is the primary site of reaction for electrophiles. nih.gov If a leaving group were installed at the C3, C4, or C5 position, a subsequent nucleophilic substitution (likely proceeding via an Sɴ2 mechanism) could be envisioned. The electron-withdrawing inductive effect of the 2-cyano group would be expected to decrease the rate of an Sɴ1-type reaction at adjacent positions due to destabilization of a carbocation intermediate, while potentially slightly increasing the rate of an Sɴ2 reaction by making the carbon atom more electrophilic.

Catalytic Functionalization Methodologies

Modern catalytic methods provide powerful tools for functionalizing otherwise inert C-H bonds in saturated heterocycles.

Catalytic C-H Amination: Iron- and rhodium-based catalysts have been successfully employed for the intramolecular C-H amination of aliphatic azides to form substituted pyrrolidines. nih.gov These reactions proceed through a nitrene insertion mechanism into a C-H bond. By analogy, a suitably designed precursor derived from this compound could undergo catalytic C-H functionalization at the C5 position.

Rhodium-Catalyzed C-H Functionalization: Dirhodium tetracarboxylate catalysts are known to facilitate intermolecular allylic C(sp³)-H functionalization, which can be a key step in the synthesis of complex β-arylpyrrolidines. nih.gov While this specific methodology applies to alkenes, it highlights the potential of transition metal catalysis to achieve selective C-H activation on substrates containing the pyrrolidine motif.

Redox-Neutral Functionalization: Catalytic redox-neutral methods allow for the functionalization of the α-position (C5) of pyrrolidines using nucleophiles like boronic acids or indoles. rsc.org These reactions often involve the in-situ generation of an enamine or an azomethine ylide, which is then intercepted by the nucleophile.

The successful application of these catalytic methods to this compound would depend on the compatibility of the cyano group with the catalyst and reaction conditions. The cyano group can potentially coordinate to metal centers, which could either inhibit catalysis or enable novel reactivity.

Reaction Kinetics and Thermodynamic Considerations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing synthetic pathways and predicting reaction outcomes.

Rate-Determining Steps in Key Synthetic Pathways

In many catalytic C-H functionalization reactions, the cleavage of the C-H bond is the step with the highest activation energy and is therefore the RDS. epfl.ch This can be experimentally verified using kinetic isotope effect (KIE) studies, where the rate of reaction for a deuterated substrate is compared to that of the non-deuterated analog. A significant KIE (typically >2) suggests that the C-H bond is broken in the rate-determining step. epfl.ch For instance, in the iron-catalyzed C-H amination to form 2,5-disubstituted pyrrolidines, computational studies suggest that a hydrogen atom abstraction (HAA) is the key C-H activation step, which is followed by a barrier-less radical rebound, implicating the HAA as the likely RDS. nih.gov

In the synthesis of pyrrolidines via cycloaddition reactions, the rate can be influenced by steric and electronic factors of the reactants. Kinetic studies on the formation of pyrrolidines from chalcones and Schiff bases showed that the reaction proceeds through a stable intermediate, with the intramolecular cyclization step being crucial for the formation of the final product. aip.orgaip.org In such a pathway, either the initial nucleophilic attack or the subsequent ring closure could be the RDS, depending on the specific substrates and conditions. researchgate.net

For a hypothetical functionalization of this compound, the steric hindrance at the C2 position and the electronic influence of the cyano group would significantly impact the activation energies of various steps, thereby determining which step becomes rate-limiting.

Equilibrium Studies of Reversible Transformations

Detailed experimental and theoretical studies focusing specifically on the equilibrium of reversible transformations involving this compound are not extensively documented in publicly available scientific literature. However, based on the chemical structure of the compound, which features a nitrile group attached to a tertiary carbon within a pyrrolidine ring, it is possible to theorize about potential reversible transformations it may undergo. These transformations are analogous to established principles in organic chemistry concerning similar functional groups and structural motifs.

One of the primary reversible transformations that could be considered for this compound is the hydrolysis of the nitrile group. The hydrolysis of nitriles to carboxylic acids is a well-known reaction that typically proceeds via an amide intermediate. youtube.com This process can be catalyzed by either acid or base. youtube.com Under certain conditions, particularly with careful control of pH and temperature, the initial hydration of the nitrile to the corresponding amide, 2-carbamoyl-2-methylpyrrolidine, could be considered a reversible process.

Another potential area of reversible transformation is tautomerism. While less common for simple nitriles, the presence of the pyrrolidine ring and the α-methyl group could theoretically allow for the establishment of equilibria with other isomeric forms, such as a ketenimine, under specific conditions. Theoretical studies on related systems, such as N-vinyl-2-pyrrolidinone, have investigated tautomeric equilibria, highlighting the stability of different forms in various environments. researchgate.net However, without specific computational or experimental data for this compound, the position of such an equilibrium remains speculative.

Furthermore, the interaction of the nitrile group with certain reagents can be reversible in nature. For instance, in the context of enzyme inhibition, cyanopyrrolidine moieties have been shown to engage in reversible covalent interactions with serine proteases. nih.gov While this involves an external molecule (the enzyme), it demonstrates the capacity of the cyanopyrrolidine scaffold to participate in reversible bond-forming and bond-breaking processes.

It is important to emphasize that the above discussions are based on established chemical principles and studies of analogous compounds. To provide a definitive account of the equilibrium studies of reversible transformations for this compound, dedicated research, including spectroscopic analysis (such as NMR) and computational modeling, would be required. khanacademy.org Such studies would enable the determination of equilibrium constants (Keq), Gibbs free energy changes (ΔG), and the factors influencing the position of the equilibrium, such as solvent, temperature, and pH.

Mechanistic Investigations of 2 Cyano 2 Methylpyrrolidine Reactivity and Transformations

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com This inherent reactivity is the basis for its conversion into a variety of other functional groups. However, the quaternary nature of the carbon alpha to the cyano group in 2-Cyano-2-methylpyrrolidine sterically hinders this approach, often requiring more forcing reaction conditions compared to unhindered nitriles.

Nucleophilic Additions to the Cyano Moiety

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group is a fundamental transformation that typically yields ketones after hydrolysis of the intermediate imine. libretexts.org In the case of this compound, the reaction with a Grignard reagent (R-MgX) would proceed via nucleophilic attack on the cyano carbon. This forms an intermediate imine anion, which is subsequently hydrolyzed during aqueous workup to produce a 2-acyl-2-methylpyrrolidine derivative.

The reaction mechanism involves:

Nucleophilic Attack: The organometallic reagent adds to the electrophilic carbon of the nitrile.

Formation of Imine Anion: A magnesium salt of the imine (in the case of a Grignard reagent) is formed.

Hydrolysis: Aqueous acid workup hydrolyzes the imine to the corresponding ketone.

Due to the steric hindrance at the C2 position, the efficiency of this reaction may be lower than with less substituted nitriles, potentially requiring higher temperatures or longer reaction times.

| Reaction | Reagent | Intermediate | Final Product |

| Grignard Reaction | R-MgX, then H₃O⁺ | Imine anion | 2-Acyl-2-methylpyrrolidine |

| Organolithium Reaction | R-Li, then H₃O⁺ | Imine anion | 2-Acyl-2-methylpyrrolidine |

Reduction Pathways of the Nitrile Functionality

The nitrile group can be fully reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.

Computational and Theoretical Chemistry Studies of 2 Cyano 2 Methylpyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons within a molecule, providing a fundamental understanding of its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying the geometry and electronic properties of medium-sized organic molecules like 2-Cyano-2-methylpyrrolidine.

A typical DFT calculation involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the sterically demanding methyl and cyano groups at the C2 position is expected to significantly influence the puckering of the pyrrolidine (B122466) ring and the orientation of the substituents.

Interactive Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C2-CN | ~1.47 Å |

| Bond Length | C2-CH3 | ~1.54 Å |

| Bond Length | N1-C2 | ~1.47 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | N1-C2-C3 | ~103° |

| Bond Angle | C3-C2-CN | ~112° |

| Bond Angle | CH3-C2-CN | ~110° |

Note: These are representative values that would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). Actual values may vary based on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.govyoutube.com

For this compound, the HOMO is expected to be localized primarily on the lone pair of the pyrrolidine nitrogen atom. The LUMO is anticipated to be centered on the antibonding π* orbital of the cyano group (C≡N).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govwikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov

Interactive Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the pyrrolidine nitrogen lone pair. |

| LUMO | +1.5 | Primarily located on the π* orbital of the cyano group. |

| HOMO-LUMO Gap | 8.0 | Indicates high kinetic stability. |

Note: These are hypothetical energy values representative of what a DFT calculation might yield. The magnitude of the gap suggests the molecule is kinetically stable.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netmdpi.com The MEP map plots the electrostatic potential onto the molecule's electron density surface.

In the MEP surface of this compound, distinct regions of positive and negative potential would be observed:

Negative Potential (Red/Yellow): The most electron-rich region is expected to be around the nitrogen atom of the cyano group due to its high electronegativity and the presence of the triple bond's π-electron density. This area represents a site for potential electrophilic attack.

Positive Potential (Blue): Electron-deficient regions, indicated by a positive potential, are expected around the hydrogen atoms, particularly the N-H proton of the pyrrolidine ring. This area is susceptible to nucleophilic attack.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other reagents. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for properties like absolute energies and reaction barriers. nih.gov

For this compound, high-level ab initio calculations could be used to obtain benchmark values for thermochemical data, such as the heat of formation or conformational energy differences, providing a "gold standard" to which results from more approximate methods like DFT can be compared.

Interactive Table 3: Comparison of Predicted Absolute Electronic Energies

| Method | Basis Set | Predicted Energy (Hartree) |

| DFT (B3LYP) | 6-311++G(d,p) | -326.5432 |

| Ab Initio (MP2) | 6-311++G(d,p) | -325.8917 |

| Ab Initio (CCSD(T)) | cc-pVTZ | -326.1255 |

Note: These are illustrative values. The differences in energy reflect the different levels of theory applied. CCSD(T) is often considered a high-accuracy benchmark method.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Conformational Analysis and Molecular Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of these conformations. mdpi.com

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. acs.org The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are on opposite sides of the plane formed by the other three). nih.govresearchgate.net These puckering modes are often described as Cγ-exo and Cγ-endo, or UP and DOWN puckers. researchgate.netnih.govresearchgate.net

In this compound, the substituents at the C2 position heavily influence the ring's preferred conformation. The bulky methyl and linear cyano groups will seek to minimize steric hindrance. Computational analysis would reveal the relative energies of the different possible puckered states. The two primary envelope conformations would be:

C2-endo: The C2 atom puckers towards the same side as the substituents would be oriented in a pseudo-axial position.

C2-exo: The C2 atom puckers away from the substituents, placing them in a more stable pseudo-equatorial orientation.

It is highly probable that the C2-exo conformation, which places the larger cyano and methyl groups in a pseudo-equatorial position to minimize steric clashes with the rest of the ring, would be the most stable conformer.

Interactive Table 4: Predicted Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| 1 | C2-exo (Twist) | 0.00 | ~ 85% |

| 2 | C2-endo (Envelope) | 1.5 | ~ 10% |

| 3 | C3-exo (Envelope) | 2.5 | ~ 5% |

Note: These are hypothetical but representative energy differences. The C2-exo pucker is predicted to be the global minimum due to reduced steric strain.

Energy Landscapes and Tautomeric Equilibria

The energy landscape of a molecule describes the potential energy of its various conformations. Mapping this landscape is crucial for understanding conformational preferences, stability, and the pathways of isomerization. For this compound, computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different spatial arrangements of the atoms.

Tautomeric Equilibria

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While this compound itself does not have obvious tautomeric forms, related structures like 2-pyrrolidone exist in a lactam-lactim tautomeric equilibrium. Computational studies on 2-pyrrolidone have shown that the lactam form is the most thermodynamically stable tautomer in both the gaseous phase and in aqueous solution researchgate.net. A similar computational approach could be applied to derivatives of this compound to explore potential tautomerism if, for instance, the cyano group were to participate in proton migration under certain conditions.

A hypothetical study on the tautomeric equilibrium of a related compound could yield data such as the following:

| Tautomeric Form | Method/Basis Set | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) | Population (%) (Aqueous) |

| Form A (Amide) | B3LYP/6-311+G(d,p) | 0.00 | 0.00 | >99 |

| Form B (Enol) | B3LYP/6-311+G(d,p) | +5.8 | +7.2 | <1 |

| Note: This table is illustrative and does not represent experimental data for this compound. |

Although studies specifically detailing the energy landscape and tautomeric equilibria of this compound are not prominent in the searched literature, the methodologies are well-established for analogous systems researchgate.netsemanticscholar.org.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and observing its behavior over nanoseconds or microseconds. Such a simulation could reveal:

The preferred puckering of the pyrrolidine ring.

The rotational dynamics of the methyl and cyano groups.

The formation and lifetime of hydrogen bonds with solvent molecules.

The output of an MD simulation is a trajectory file, which contains the coordinates and velocities of every atom at each time step youtube.com. Analysis of this trajectory can yield important microscopic properties and insights into the molecule's dynamic nature youtube.commdpi.com. While specific MD simulation studies on this compound were not identified, this technique is standard for analyzing the dynamic behavior of organic molecules nih.gov.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is indispensable for understanding the detailed step-by-step process of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.

Transition State Analysis

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the geometry and energy of the transition state is key to understanding reaction kinetics nih.gov. Computational methods like DFT are used to locate these TS structures on the potential energy surface.

For a hypothetical reaction involving this compound, computational chemists would perform a transition state search. This involves finding a first-order saddle point on the energy landscape—a point that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Techniques such as the nudged elastic band (NEB) method or relaxed surface scans can be employed to find an accurate initial guess for the transition state geometry youtube.com. Once located, frequency calculations are performed to confirm the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Determination and Energetics

Once transition states and intermediates are identified, the entire reaction pathway can be mapped. The energetics of the pathway—the relative free energies of all species involved—determine the reaction's feasibility and rate. Density Functional Theory (DFT) is a common method for calculating these energy profiles researchgate.netresearchgate.net.

For example, in a potential nucleophilic addition to the cyano group of this compound, a computational study would calculate the Gibbs free energy of the reactants, the transition state, any intermediates, and the final products nih.govarxiv.org. The difference in energy between the reactants and the highest-energy transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate.

Illustrative Reaction Energetics Profile

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Covalent Adduct | -5.4 |

| TS2 | Second Transition State | +8.7 |

| Products | Final Product Complex | -12.1 |

Note: This table is a hypothetical example to illustrate the output of a reaction pathway analysis and is not based on published data for this compound.

Solvent Effects on Reaction Outcomes

The solvent in which a reaction occurs can dramatically influence its rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states nih.gov. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is computationally efficient and often provides a good first approximation of solvent effects.

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but can capture specific interactions like hydrogen bonding that are crucial for accurately modeling the reaction mechanism nih.gov.

For reactions involving this compound, the choice of solvent could be critical. A polar protic solvent might stabilize charged intermediates through hydrogen bonding, whereas a nonpolar aprotic solvent would not. Computational analysis allows for the systematic study of these effects by running calculations in different simulated solvent environments.

Advanced Spectroscopic and Analytical Characterization for Academic Research

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 2-Cyano-2-methylpyrrolidine is not publicly available, analysis of related cyanopyrrolidine derivatives allows for a detailed prediction of its key structural features researchgate.netresearchgate.net.

The analysis would provide precise atomic coordinates, enabling the determination of bond lengths, bond angles, and torsion angles. The central five-membered pyrrolidine (B122466) ring is expected to adopt a non-planar, puckered conformation, typically an envelope or twist (half-chair) form, to minimize steric strain. The substitution at the C2 position with both a methyl group and a cyano group would significantly influence this puckering.

Key structural parameters that would be determined include:

Pyrrolidine Ring Pucker: The exact conformation (envelope or twist) and the puckering amplitude.

Substituent Orientation: The positions of the cyano and methyl groups relative to the ring, which could be either axial or equatorial depending on the crystal packing and intramolecular steric interactions.

Bond Lengths and Angles: The C-C and C-N bond lengths within the pyrrolidine ring, the C-C≡N bond of the nitrile group, and the C-CH₃ bond. The C-C≡N moiety is expected to be nearly linear.

In the absence of experimental data for the title compound, the table below presents typical crystallographic data for a related substituted pyrrolidine derivative to illustrate the type of information obtained from such an analysis researchgate.net.

Interactive Table: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the unit cell. |

| Pyrrolidine Ring Pucker | Envelope or Twist | Indicates the non-planar conformation of the five-membered ring to relieve steric strain. |

| C-C≡N Angle (°) | ~178-180 | The nitrile functional group has a characteristic linear geometry. |

| C-C≡N Bond Length (Å) | ~1.14 - 1.16 | Represents the triple bond between the carbon and nitrogen atoms of the cyano group. |

| C(ring)-CN Bond Length (Å) | ~1.47 - 1.49 | The single bond connecting the cyano group to the pyrrolidine ring. |

| C(ring)-CH₃ Bond Length (Å) | ~1.52 - 1.54 | The single bond connecting the methyl group to the pyrrolidine ring. |

Intermolecular interactions, such as hydrogen bonding involving the secondary amine (N-H) or weak C-H···N contacts with the nitrile nitrogen, would also be identified, providing crucial information on how the molecules pack in the crystal lattice nih.govmdpi.com.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Validation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to changes in the dipole moment during molecular vibrations. Key expected absorption bands for this compound include:

N-H Stretch: A moderate to weak band is expected in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the pyrrolidine ring.

C-H Stretches: Multiple bands between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group and the CH₂ groups of the ring researchgate.net.

C≡N Stretch: A sharp, strong absorption band in the 2200-2250 cm⁻¹ region is the most distinct feature of this molecule, unequivocally indicating the presence of a nitrile group researchgate.netnih.gov. Aliphatic nitriles typically absorb in this range.

C-H Bends: Bending vibrations (scissoring, wagging) for the CH₂ and CH₃ groups are expected in the fingerprint region, approximately 1350-1470 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond within the ring would appear in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy. For this compound, the C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum, as the triple bond is highly polarizable researchgate.net. The symmetric C-H stretching and C-C skeletal vibrations are also typically strong in Raman spectra.

Theoretical Validation: Quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to compute the theoretical vibrational frequencies researchgate.netmdpi.com. These calculated spectra aid in the definitive assignment of the experimental IR and Raman bands, including complex vibrations in the fingerprint region, and help to validate the proposed molecular structure.

Interactive Table: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | IR | Medium | Characteristic of the secondary amine in the pyrrolidine ring researchgate.net. |

| C-H Asymmetric Stretch | ~2960 | IR, Raman | Strong | From the methyl group and ring CH₂ groups. |

| C-H Symmetric Stretch | ~2870 | IR, Raman | Strong | From the methyl group and ring CH₂ groups. |

| C≡N Stretch | 2200 - 2250 | IR, Raman | Strong | A sharp and characteristic band for the nitrile functional group researchgate.netnih.gov. |

| CH₂ Scissoring | ~1465 | IR | Medium | Bending vibration from the pyrrolidine ring methylene groups. |

| CH₃ Asymmetric Bend | ~1450 | IR | Medium | Also known as the umbrella mode of the methyl group. |

| CH₃ Symmetric Bend | ~1375 | IR | Medium | A characteristic bending vibration for the methyl group. |

| C-N Stretch | 1000 - 1250 | IR | Medium | Associated with the C-N bonds of the pyrrolidine ring. |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The utility of this technique for this compound is limited due to its molecular structure.

The compound is a saturated aliphatic amine and nitrile. It lacks chromophores—conjugated π-systems or groups that typically absorb light in the 200-800 nm range. The primary electronic transitions available are:

n → σ* transitions: These involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms of the amine and nitrile groups) to an anti-bonding σ* orbital.

σ → σ* transitions: These involve exciting an electron from a bonding σ orbital to an anti-bonding σ* orbital.

Both of these transitions are high-energy processes. Consequently, any absorption peaks for this compound are expected to occur in the far-UV region, typically below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. The UV-Vis spectrum of the related compound N-methyl-2-pyrrolidone shows only a very weak absorption around 200 nm researchgate.netnist.govnist.gov. Therefore, UV-Vis spectroscopy is not a primary tool for the structural characterization of this compound but can be effective for quantitative analysis if a suitable wavelength is found or for detecting impurities that do contain chromophores.

In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

The synthesis of this compound could be monitored effectively using in situ ATR-FTIR. By immersing a probe directly into the reaction mixture, spectra can be collected at regular intervals throughout the process youtube.commdpi.com.

Key applications for monitoring the synthesis would include:

Tracking Reactant Consumption: The disappearance of characteristic vibrational bands of the starting materials can be quantitatively measured over time.

Monitoring Product Formation: The appearance and increase in intensity of the sharp and distinct nitrile (C≡N) band around 2200-2250 cm⁻¹ would serve as a direct indicator of product formation. The rate of its appearance can be used to determine the reaction kinetics.

Identifying Intermediates: In some cases, transient species or reaction intermediates may be observed, which possess unique spectral signatures that are not present in either the reactants or the final product. This provides deep mechanistic insight into the reaction pathway researchgate.net.

By plotting the absorbance of key peaks (reactant and product) against time, a reaction profile can be generated. This data is crucial for reaction optimization, enabling researchers to fine-tune parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

Applications of 2 Cyano 2 Methylpyrrolidine in Academic Organic Synthesis

As a Chiral Building Block for Complex Molecules

Chiral pyrrolidine (B122466) derivatives are extensively used as building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.gov The enantiopure forms of 2-cyano-2-methylpyrrolidine, (R)- and (S)-2-cyano-2-methylpyrrolidine, serve as valuable synthons, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecules. The presence of the methyl group at the C2 position introduces a quaternary carbon, a common feature in many biologically active compounds.

While direct total syntheses of complex natural products originating from this compound are not extensively documented, the utility of the closely related 2-cyanopyrrolidine scaffold is well-established. For instance, chiral cyanopyrrolidines are key intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used for the treatment of type 2 diabetes. The synthesis of these inhibitors often involves the coupling of a chiral cyanopyrrolidine unit with another heterocyclic fragment, highlighting the importance of this scaffold as a chiral building block.

The synthetic utility of this compound as a chiral building block is further underscored by the diverse transformations that both the pyrrolidine ring and the cyano group can undergo. The pyrrolidine nitrogen can be functionalized, and the cyano group can be converted into a variety of other functional groups, such as amines, carboxylic acids, and amides, providing multiple avenues for elaboration into more complex structures.

Precursor to Other Pyrrolidine-Based Heterocycles

The reactivity of the cyano group in this compound makes it a versatile precursor for the synthesis of other pyrrolidine-based heterocycles, including bicyclic and fused-ring systems. The nitrile functionality can participate in various cyclization reactions, serving as an electrophilic or nucleophilic center depending on the reaction conditions.

One common transformation of the cyano group is its reduction to a primary amine. This transformation converts this compound into 2-(aminomethyl)-2-methylpyrrolidine, a diamine that can be used as a building block for the synthesis of more complex heterocyclic systems. For example, this diamine can be condensed with dicarbonyl compounds to form fused pyrazine (B50134) or imidazole (B134444) rings.

Furthermore, the cyano group can undergo intramolecular cyclization with a suitably positioned functional group on a substituent attached to the pyrrolidine nitrogen. For instance, if the nitrogen is alkylated with a chain containing an electrophilic center, the nitrile nitrogen can act as a nucleophile to form a new ring fused to the pyrrolidine core. While specific examples starting from this compound are not abundant in the literature, the general principle is a well-established strategy for the synthesis of fused nitrogen-containing heterocycles. nih.govresearchgate.net

The following table illustrates potential heterocyclic systems that could be accessed from this compound:

| Precursor | Reagents and Conditions | Resulting Heterocycle |

| This compound | 1. N-alkylation with a halo-ketone2. Intramolecular cyclization | Fused dihydropyrimidinone |

| This compound | Reduction of cyano group (e.g., with LiAlH4) followed by reaction with a dicarbonyl compound | Fused pyrazine |

Synthesis of Scaffolds Featuring All-Carbon Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. This compound possesses a pre-existing all-carbon quaternary stereocenter at the C2 position. This feature makes it an attractive starting material for the synthesis of more complex molecules containing this structural motif.

The primary strategy for utilizing this existing stereocenter involves transformations of the cyano group. For example, the cyano group can be converted to a methyl group via reduction and subsequent functional group manipulations. More elaborately, the cyano group can be hydrolyzed to a carboxylic acid, which can then be used as a handle for further carbon-carbon bond-forming reactions.

A key advantage of using a chiral building block like this compound is the direct incorporation of a stereodefined quaternary center, avoiding the need for developing and optimizing a de novo asymmetric method for its creation. While literature specifically detailing the elaboration of the quaternary center of this compound is limited, the principle of utilizing chiral building blocks with quaternary centers is a cornerstone of modern synthetic strategy. nih.govrsc.org

Role in Cascade Reactions for Enhanced Synthetic Efficiency

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single pot without the isolation of intermediates. wikipedia.org The structural features of this compound, namely the nucleophilic pyrrolidine nitrogen and the electrophilic cyano carbon, make it a potential candidate for participating in such reaction sequences.

A plausible cascade sequence could be initiated by the N-alkylation of this compound with a bifunctional reagent. For example, reaction with a molecule containing both an alkyl halide and a Michael acceptor could lead to an initial N-alkylation followed by an intramolecular Michael addition of a transiently formed nucleophile (derived from the cyano group or another part of the molecule) to the Michael acceptor.

While specific cascade reactions commencing with this compound are not well-documented, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been reported to produce α-cyanopyrrolidines. This type of multi-component reaction, which assembles the cyanopyrrolidine core in a single step, exemplifies the principles of synthetic efficiency that cascade reactions embody.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (Focused on Synthetic Pathways)

The synthesis of derivatives of a core scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery. The this compound framework can be systematically modified at several positions to explore its impact on biological activity.

Key synthetic modifications include:

N-Functionalization: The pyrrolidine nitrogen can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. This is a common strategy in the development of DPP-IV inhibitors, where the substituent on the nitrogen plays a critical role in binding to the enzyme.

Modification of the Cyano Group: As previously discussed, the cyano group can be transformed into other functional groups such as amides, tetrazoles, or carboxylic acids. These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Substitution on the Pyrrolidine Ring: While synthetically more challenging, modifications at other positions on the pyrrolidine ring can also be envisioned, potentially starting from functionalized proline derivatives.

A patent for the synthesis of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as DPP-IV inhibitors provides a relevant example of the synthetic pathways used to generate a library of derivatives for SAR studies. In this case, a substituted pyrrolidine is coupled to a 2-cyanopyrrolidine moiety, and the substituents on the first pyrrolidine ring are varied to optimize potency and pharmacokinetic properties.

The following table summarizes potential synthetic transformations for derivatization:

| Position of Modification | Synthetic Transformation | Example Reagent |

| Pyrrolidine Nitrogen | Acylation | Acid chloride, Isocyanate |

| Pyrrolidine Nitrogen | Alkylation | Alkyl halide |

| Pyrrolidine Nitrogen | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 |

| C2-Cyano Group | Hydrolysis | H2SO4 (aq) |

| C2-Cyano Group | Reduction to Amine | LiAlH4, H2/Catalyst |

Applications in Methodological Development for Cyano-Containing Compounds

The unique structural features of this compound make it a potentially useful substrate for the development of new synthetic methodologies involving the cyano group. The steric hindrance around the nitrile, due to the adjacent quaternary center, can be used to test the robustness and substrate scope of new cyanation or cyano-transformation reactions.

For instance, new catalysts or reagents designed for the hydration of nitriles to amides could be tested on this compound to assess their tolerance to sterically demanding environments. Similarly, reactions that involve the addition of nucleophiles to the cyano group could be evaluated to understand the influence of the α-quaternary center on the reactivity and stereoselectivity of the transformation.

Furthermore, the development of methods for the enantioselective synthesis of 2-cyano-2-alkylpyrrolidines is an active area of research. The development of such methods would provide access to a range of valuable chiral building blocks for drug discovery and development.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Asymmetric Synthesis: A significant challenge and opportunity lies in the development of enantioselective routes to access chiral 2-cyano-2-methylpyrrolidine. Future work could explore the use of chiral catalysts in reactions such as the asymmetric hydrocyanation of a suitable pyrroline (B1223166) precursor or the enantioselective alkylation of a 2-cyanopyrrolidine anion.

Catalytic C-H Cyanation: Advancements in C-H activation chemistry could pave the way for the direct cyanation of N-protected 2-methylpyrrolidine. This approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents like cyanides. nih.govnih.govunimi.it Developing a flow-based synthesis of this compound could lead to a more efficient and safer production process.

| Potential Synthetic Strategy | Key Advantages |

| Asymmetric Hydrocyanation | Direct access to enantiopure product |

| Catalytic C-H Cyanation | High atom economy, reduced waste |

| Continuous Flow Synthesis | Improved safety, scalability, and control |

Investigation of Unconventional Reactivity Patterns of the Cyano-Methylpyrrolidine System

The interplay between the cyano and methyl groups at the C2 position, along with the pyrrolidine (B122466) ring, could lead to novel and unexpected reactivity.

Radical Chemistry: The quaternary center could be a precursor to a tertiary radical upon decyanation. Investigating the generation and subsequent reactions of this radical intermediate could open up new avenues for C-C and C-heteroatom bond formation.

Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., reductive or oxidative), the strained pyrrolidine ring could undergo cleavage or rearrangement, potentially leading to the synthesis of novel acyclic or larger ring structures.

Activation of the Cyano Group: Exploring transformations of the nitrile functionality beyond simple hydrolysis or reduction could be fruitful. For instance, its participation in cycloaddition reactions or its use as a directing group for further functionalization of the pyrrolidine ring are underexplored areas.

Integration with Emerging Catalytic Technologies (e.g., Photoredox Catalysis, Flow Chemistry)

Modern catalytic methods can unlock new reaction pathways for this compound.

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations that are difficult to achieve with traditional thermal methods. researchgate.netnih.govnih.gov For example, the generation of a radical at the C2 position via photoredox-mediated decyanation could be coupled with various radical acceptors.

Flow Chemistry: As mentioned, flow chemistry can enhance the safety and efficiency of synthesizing this compound. nih.govnih.govunimi.it Furthermore, it can enable the use of transient or highly reactive intermediates in a controlled manner, opening up possibilities for new derivatization strategies. researchgate.net The integration of in-line purification techniques in a flow setup could also streamline the synthesis of derivatives.

Deeper Mechanistic Understanding Through Advanced Computational and Spectroscopic Synergies

A thorough understanding of the electronic structure and reaction mechanisms of this compound is crucial for predicting its reactivity and designing new applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict spectroscopic properties, and understand the influence of the cyano and methyl groups on the conformation and reactivity of the pyrrolidine ring. aps.orgnih.govmdpi.comunibo.itaip.org

Advanced Spectroscopic Techniques: The use of advanced NMR techniques, such as 2D NMR, can provide detailed structural information on derivatives of this compound. In-situ spectroscopic monitoring of reactions can offer valuable insights into reaction kinetics and the detection of transient intermediates.

| Technique | Potential Application |

| Density Functional Theory (DFT) | Modeling reaction pathways and predicting reactivity |

| 2D NMR Spectroscopy | Detailed structural elucidation of derivatives |

| In-situ Spectroscopy | Real-time monitoring of reactions and intermediate detection |

Exploration of New Derivatization Strategies for Enhanced Synthetic Utility

The functional handles present in this compound (the cyano group and the pyrrolidine nitrogen) provide opportunities for a wide range of derivatizations.

N-Functionalization: The secondary amine of the pyrrolidine ring can be readily functionalized to introduce a variety of substituents, thereby modulating the compound's physical and chemical properties.

Cyano Group Transformation: The nitrile can be converted into other functional groups such as amines, carboxylic acids, amides, and tetrazoles, each opening up new avenues for further synthetic elaboration.

Ring Functionalization: While the C2 position is fully substituted, future research could focus on the functionalization of other positions on the pyrrolidine ring, guided by the electronic influence of the C2 substituents.

Design of Structurally Diverse Analogs with Unique Chemical Properties

Systematic modification of the this compound scaffold can lead to the discovery of new compounds with tailored properties.

Variation of the C2-Alkyl Group: Replacing the methyl group with other alkyl or functionalized alkyl chains could significantly impact the steric and electronic properties of the molecule, leading to new reactivity patterns.

Introduction of Additional Stereocenters: The synthesis of diastereomerically pure analogs with additional substituents on the pyrrolidine ring would create a library of structurally diverse compounds for various applications.

Bioisosteric Replacements: Replacing the cyano group with other functionalities that have similar electronic properties, such as an oxadiazole or a triazole, could lead to analogs with altered chemical stability and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.